molecular formula C17H16N2O3S B2795869 5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one CAS No. 1390759-21-3

5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B2795869
CAS No.: 1390759-21-3
M. Wt: 328.39
InChI Key: YSOPKCVVEQPBHU-UHFFFAOYSA-N
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Description

5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one: is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their sedative, anxiolytic, and muscle relaxant properties. This particular compound features a phenylethenyl group attached to a sulfonyl group, which is part of the benzodiazepine core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one typically involves multiple steps, starting with the formation of the benzodiazepine core. One common approach is to start with a suitable benzodiazepine precursor and introduce the phenylethenyl group through a series of reactions, including electrophilic aromatic substitution and subsequent sulfonation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The phenylethenyl group can be oxidized to form phenylacetic acid derivatives.

  • Reduction: : The sulfonyl group can be reduced to a sulfide.

  • Substitution: : The benzodiazepine core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Phenylacetic acid derivatives.

  • Reduction: : Sulfides.

  • Substitution: : Various substituted benzodiazepines.

Scientific Research Applications

5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may exhibit biological activity, such as binding to receptors or enzymes.

  • Medicine: : Potential use in developing new pharmaceuticals with sedative or anxiolytic properties.

  • Industry: : It could be used in the production of specialty chemicals or materials.

Mechanism of Action

The exact mechanism of action of 5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is not fully understood, but it likely involves interaction with GABA (gamma-aminobutyric acid) receptors in the central nervous system, similar to other benzodiazepines. This interaction enhances the effect of GABA, leading to sedative and anxiolytic effects.

Comparison with Similar Compounds

5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one: is unique due to its specific structural features, such as the phenylethenyl group and the sulfonyl group. Similar compounds include other benzodiazepines like diazepam and alprazolam, which also interact with GABA receptors but have different substituents and core structures.

List of Similar Compounds

  • Diazepam

  • Alprazolam

  • Lorazepam

  • Clonazepam

Properties

IUPAC Name

5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-17-10-12-19(16-9-5-4-8-15(16)18-17)23(21,22)13-11-14-6-2-1-3-7-14/h1-9,11,13H,10,12H2,(H,18,20)/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOPKCVVEQPBHU-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2NC1=O)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C2NC1=O)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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